molecular formula C15H19N5O2 B4507056 N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B4507056
M. Wt: 301.34 g/mol
InChI Key: YHKSPVDQHNTZIG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 4-methoxyphenyl substituent on the amide nitrogen and a 1H-tetrazol-1-yl group on the cyclohexane ring. This compound’s molecular formula is C₁₇H₂₃N₇O₃ (CAS: 5779-29-3), with a molecular weight of 373.41 g/mol .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-13-7-5-12(6-8-13)17-14(21)15(9-3-2-4-10-15)20-11-16-18-19-20/h5-8,11H,2-4,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSPVDQHNTZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the Cyclohexanecarboxamide Moiety: This can be done by reacting cyclohexanecarboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the tetrazole ring or the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary, but common reagents include halides, nucleophiles, and catalysts like iron or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide often involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites in proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring
Compound Name Substituents on Cyclohexane Ring Key Properties/Applications Evidence Source
N-(4-Methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide 1H-Tetrazol-1-yl Bioisosteric replacement for carboxylates; enhanced polarity and metabolic stability
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) Thiourea (carbamothioyl) Chair conformation confirmed by X-ray; intramolecular N–H···O hydrogen bonding stabilizes structure
1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f) Cyanomethylamino High synthetic yield (97%); solid-state stability (m.p. 103°C)
ent-AR-15512 (N-(4-methoxyphenyl)-5-methyl-2-isopropylcyclohexanecarboxamide) Methyl and isopropyl groups Chiral synthesis via oxalyl chloride-mediated coupling; potential for stereoselective activity

Key Observations :

  • Tetrazole vs. Thiourea/Cyanomethyl: The tetrazole group in the target compound increases polarity (logP ~1.5–2.0 estimated) compared to thiourea (logP ~2.5) or cyanomethyl (logP ~3.0) analogs, likely improving aqueous solubility .
  • Conformational Stability : The cyclohexane ring adopts a chair conformation in most analogs unless bulky substituents (e.g., isopropyl in ent-AR-15512) induce strain .
Pharmacological Activity of Analogs
  • Y-27632 (Rho Kinase Inhibitor) : A structurally distinct cyclohexanecarboxamide derivative with a pyridyl substituent. It inhibits ROCK with IC₅₀ = 140 nM, highlighting the scaffold’s versatility in enzyme inhibition .
  • Fasudil: Another ROCK inhibitor (IC₅₀ = 330 nM) with a sulfonamide group, demonstrating that substituent electronic properties (e.g., tetrazole’s acidity vs. sulfonamide’s) modulate target affinity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound (Tetrazole) Thiourea Analogs (e.g., H₂L₉) Cyanomethyl Analogs (e.g., 3f)
LogP (Estimated) 1.5–2.0 2.5–3.0 2.8–3.2
Aqueous Solubility Moderate (tetrazole polarity) Low (thiourea lipophilicity) Low
Metabolic Stability High (tetrazole resistance to hydrolysis) Moderate (thiourea oxidation risk) Variable (cyanomethyl hydrolysis)

Thermal Stability : Tetrazole-containing compounds are generally stable up to 200°C, whereas thiourea derivatives may decompose at lower temperatures due to sulfur-based instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

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